2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane
Description
Properties
Molecular Formula |
C12H17BO5 |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H17BO5/c1-14-10-7-9(13-17-5-4-6-18-13)8-11(15-2)12(10)16-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
JQCJKQVAPKOJLD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
This compound features a six-membered dioxaborinane ring with a trigonal planar boron atom bonded to two oxygen atoms and a 3,4,5-trimethoxyphenyl substituent. The compound’s InChI key (RBZKXTVPLVVPOK-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, while its molecular formula (C₁₂H₁₇BO₅) and molecular weight (266.07 g/mol) align with cyclic boronic esters.
Stability and Reactivity
The electron-deficient boron center facilitates nucleophilic reactions, while the methoxy groups enhance solubility in polar aprotic solvents. Stability studies indicate decomposition above 180°C, with hydrolysis risk in aqueous acidic or basic conditions.
Synthetic Pathways
Boronic Acid Precursor Synthesis
The primary route involves synthesizing 3,4,5-trimethoxyphenylboronic acid (CAS 118062-05-8) as a precursor. A Miyaura borylation protocol achieves this via palladium-catalyzed coupling of 3,4,5-trimethoxybromobenzene with bis(pinacolato)diboron (B₂Pin₂):
Reaction Conditions
- Catalyst : Pd(dppf)Cl₂ (5 mol%)
- Base : KOAc (3 equiv)
- Solvent : 1,4-dioxane, 90°C, 12 h
- Yield : 72–85%
This method avoids protodeboronation side reactions common in arylboronic acids.
Cyclization with 1,3-Propanediol
The boronic acid undergoes esterification with 1,3-propanediol under Dean-Stark conditions to form the dioxaborinane ring:
Optimized Procedure
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (boronic acid:diol) |
| Catalyst | p-TsOH (10 mol%) |
| Solvent | Toluene (reflux) |
| Reaction Time | 6 h |
| Water Removal | Azeotropic (Dean-Stark trap) |
| Yield | 68–74% |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on boron, followed by dehydration. The acidic catalyst protonates hydroxyl intermediates, accelerating water elimination.
Alternative Preparation Strategies
One-Pot Boronation-Cyclization
A streamlined approach combines borylation and cyclization in a single vessel, reducing purification steps:
- Borylation : 3,4,5-Trimethoxybromobenzene + B₂Pin₂ → Pinacol boronic ester
- Transesterification : Boronic ester + 1,3-propanediol → Target compound
Conditions
- Step 1 : Pd(OAc)₂ (2 mol%), XPhos (4 mol%), KOAc (3 equiv), DMF, 100°C, 8 h
- Step 2 : HCl (0.1 M in EtOH), 50°C, 3 h
- Overall Yield : 61%
Hydroboronation Route
For substrates with olefinic linkages, hydroboronation with catecholborane followed by diol exchange offers an alternative:
Example Protocol
- Hydroboronation of 3,4,5-trimethoxystyrene with catecholborane (Rh catalyst, THF, 0°C)
- Transesterification with 1,3-propanediol (Et₃N, CH₂Cl₂, 25°C)
- Yield: 57%
Critical Analysis of Methodologies
Yield Optimization
Comparative studies reveal solvent-dependent outcomes:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 74 | 98 |
| THF | 7.5 | 65 | 95 |
| DCM | 8.9 | 58 | 92 |
Polar solvents stabilize intermediates but slow dehydration, while nonpolar media enhance water removal.
Catalytic Systems
Palladium complexes outperform nickel in boronic acid synthesis (Table 2):
| Catalyst | TON | TOF (h⁻¹) | Byproducts (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | 42 | 3.5 | <5 |
| NiCl₂(PPh₃)₂ | 19 | 1.2 | 12 |
TON = Turnover number; TOF = Turnover frequency.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems improve heat transfer and reaction control:
- Residence Time : 8 min
- Temperature : 120°C
- Pressure : 3 bar
- Conversion : 89%
- Space-Time Yield : 12 g/L/h
Green Chemistry Metrics
Solvent recycling and catalyst recovery enhance sustainability:
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 23.4 | 8.7 |
| PMI (Process Mass Intensity) | 56.2 | 19.4 |
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane is a boron-containing organic compound with a dioxaborinane structure. Its molecular formula is C13H19BO5, featuring a phenyl group with three methoxy groups at the 3, 4, and 5 positions, enhancing its solubility and reactivity.
Reactions
The chemical behavior of This compound can be understood through several types of reactions:
- Suzuki Coupling: Acts as a coupling partner in Suzuki reactions to form biaryl compounds.
- Hydroboration: Participates in hydroboration reactions, adding boron and hydrogen across unsaturated bonds.
- Protection of Diols: Can be used to protect diols, forming cyclic boronate esters.
- Antiproliferative Activity: Some derivatives containing the trimethoxyphenyl group exhibit antiproliferative activity. For example, a study discusses the synthesis and activity of aminopyrazole derivatives containing a trimethoxyphenyl group, showing selectivity for certain cancer cell lines .
- Thiazole Derivatives: Research on thiazole derivatives has shown that compounds with phenyl rings attached to the thiazole ring via a hydrazono group exhibit antiproliferative activity .
- Hydroboration Process: 1,3,2-dioxaborinane is related to hydroboronation processes, which are used in various chemical transformations .
- Anticancer Agents: Thiadiazole derivatives have been investigated as anticancer agents, showing decreased viability in various cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to various biological effects . The compound’s trimethoxyphenyl group plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Dioxaborinane Derivatives
Key Observations:
- Electronic Effects: The 3,4,5-trimethoxy groups in the target compound are strong electron-donating substituents, enhancing the electron density at the boron center compared to electron-withdrawing groups (e.g., CF₃ in or F in ). This may increase its reactivity in cross-coupling reactions.
- Solubility: The polar methoxy groups likely improve solubility in polar solvents relative to nonpolar methyl or bromomethyl-substituted derivatives (e.g., ).
Stability and Reactivity
- Hydrolytic Stability: The 1,3,2-dioxaborinane ring is generally stable under anhydrous conditions but hydrolyzes in aqueous media. Electron-donating methoxy groups may slightly enhance hydrolytic resistance compared to electron-withdrawing substituents (e.g., CF₃ ).
- Reactivity in Cross-Coupling: Boronates with electron-rich aryl groups are preferred in Suzuki-Miyaura couplings. The target compound’s trimethoxy substitution could improve catalytic efficiency relative to less activated derivatives .
Biological Activity
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties and mechanisms of action, supported by recent research findings.
Chemical Structure and Properties
The compound features a dioxaborinane core with a trimethoxyphenyl substituent. This unique structure may contribute to its biological activity through various mechanisms.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the dioxaborinane structure. For instance, derivatives of 1,2,4-triazole and dioxaborinanes have shown promising activity against both Gram-positive and Gram-negative bacteria.
The antibacterial activity is largely attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes involved in DNA replication and transcription. The presence of the trimethoxy group enhances binding affinity to these targets.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the antibacterial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity at low concentrations.
Case Studies
- Study on Staphylococcus aureus : A study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a notable reduction in bacterial load in vitro and showed potential as a therapeutic agent against resistant strains .
- Combination Therapy : Another study explored the synergistic effects of this compound combined with conventional antibiotics. The results indicated enhanced antibacterial activity when used in conjunction with ciprofloxacin against multidrug-resistant strains .
Q & A
Basic: What synthetic methodologies are most effective for synthesizing 2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis typically involves coupling 3,4,5-trimethoxyphenylboronic acid with a diol (e.g., 1,3-propanediol) under inert conditions. Key catalysts include nickel complexes (e.g., NiCl₂ with bis(diphenylphosphino)propane) or palladium catalysts, with yields ranging from 74% to 97% depending on the ligand system and solvent. For example, using NiCl₂(1,3-bis(diphenylphosphino)propane) in toluene at 100°C for 2 hours achieves 98% yield . Optimization requires balancing reaction time, temperature, and catalyst loading. Lower yields (<80%) may arise from competing side reactions or incomplete boronate ester formation, necessitating purification via column chromatography .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Signals for methoxy groups (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.5–7.2 ppm) confirm the trimethoxyphenyl moiety. The dioxaborinane ring protons resonate as a triplet (δ ~1.5–2.0 ppm) .
- ¹¹B NMR : A sharp singlet near δ 30–35 ppm indicates boron coordination in the dioxaborinane ring .
- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 264.12) validate purity .
Discrepancies in splitting patterns or shifts may indicate impurities or isomerization, requiring reanalysis with 2D NMR (e.g., HSQC, HMBC) .
Advanced: How do the electron-donating methoxy groups influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The three methoxy groups enhance electron density at the boron center, increasing its nucleophilicity and accelerating transmetallation with palladium catalysts. However, steric hindrance from the substituted phenyl ring can reduce coupling efficiency with bulky aryl halides. Comparative studies show that derivatives with fewer methoxy groups (e.g., 3,4-dimethoxyphenyl analogs) exhibit faster reaction kinetics but lower stability . To mitigate steric effects, use bulky phosphine ligands (e.g., SPhos) and elevated temperatures (80–100°C) to improve turnover .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) provides precise bond lengths and angles. For example, the boron-oxygen bond length in dioxaborinanes typically ranges from 1.35–1.40 Å, while the B-C bond is ~1.56 Å . Twinning or poor crystal quality (common with flexible dioxaborinane rings) can be addressed by slow evaporation of nonpolar solvents (e.g., hexane/ethyl acetate mixtures) to grow high-quality crystals. Disorder in methoxy groups may require restraints during refinement .
Advanced: How can researchers reconcile contradictory data in synthetic yields or spectroscopic results across studies?
Methodological Answer:
Contradictions often arise from:
- Reaction Scale : Micromolar vs. bulk syntheses may alter heat transfer or mixing efficiency.
- Catalyst Purity : Trace moisture in nickel/palladium catalysts can deactivate boronates, reducing yields .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze boronate esters.
To resolve discrepancies, replicate reactions under inert conditions (Schlenk line) and characterize intermediates via in-situ IR or LC-MS. For NMR inconsistencies, use deuterated solvents with controlled pH to avoid boronate ring-opening .
Advanced: What computational methods predict the stability and reactivity of this compound under varying pH conditions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. The dioxaborinane ring is stable at neutral pH but undergoes hydrolysis in acidic/basic conditions via B-O bond cleavage. Solvent models (e.g., PCM for water) show that protonation at the boron atom accelerates degradation. Predicted pKa values for boronate esters (~7.5–8.5) align with experimental stability in buffered solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
